![molecular formula C11H15IOSi B14366469 {[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane CAS No. 91077-77-9](/img/structure/B14366469.png)
{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane: is a chemical compound with the molecular formula C11H15IOSi and a molecular weight of 318.226 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethenyl group and a trimethylsilane group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 4-iodophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The phenyl ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include azido derivatives or cyano derivatives.
Oxidation: Products include phenolic derivatives.
Reduction: Products include ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential use in biochemical assays and labeling studies.
Medicine:
- Explored for its potential as a radiolabeled compound for imaging studies.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of {[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the ethenyl group can undergo various chemical transformations. The trimethylsilane group provides stability and enhances the compound’s reactivity in certain reactions .
Vergleich Mit ähnlichen Verbindungen
- {[1-(4-Bromophenyl)ethenyl]oxy}(trimethyl)silane
- {[1-(4-Chlorophenyl)ethenyl]oxy}(trimethyl)silane
- {[1-(4-Fluorophenyl)ethenyl]oxy}(trimethyl)silane
Comparison:
- Uniqueness: The presence of the iodine atom in {[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and interaction profiles.
- Reactivity: The iodine derivative is generally more reactive in nucleophilic substitution reactions compared to its halogen counterparts due to the weaker carbon-iodine bond.
Eigenschaften
CAS-Nummer |
91077-77-9 |
|---|---|
Molekularformel |
C11H15IOSi |
Molekulargewicht |
318.23 g/mol |
IUPAC-Name |
1-(4-iodophenyl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C11H15IOSi/c1-9(13-14(2,3)4)10-5-7-11(12)8-6-10/h5-8H,1H2,2-4H3 |
InChI-Schlüssel |
MDOMQRSAFDKNHR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=C)C1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


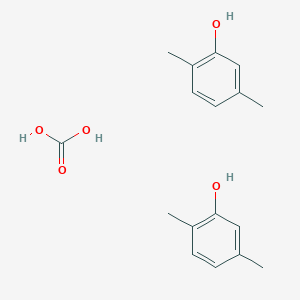
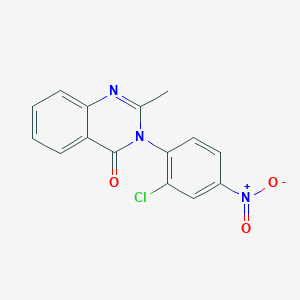
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
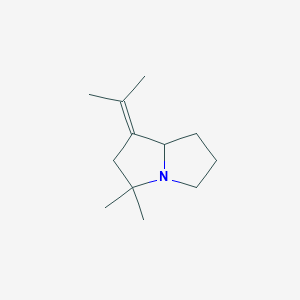
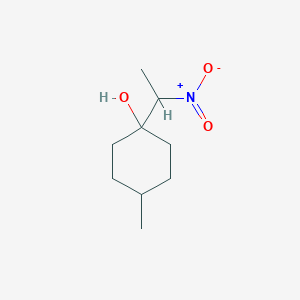

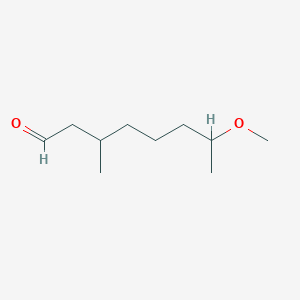
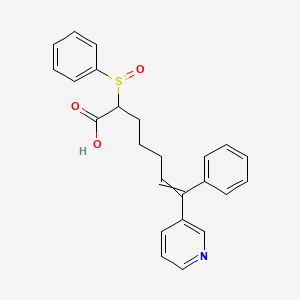
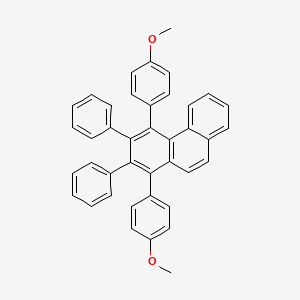
![2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane](/img/structure/B14366426.png)
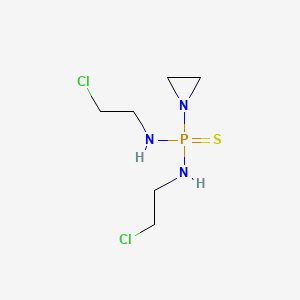
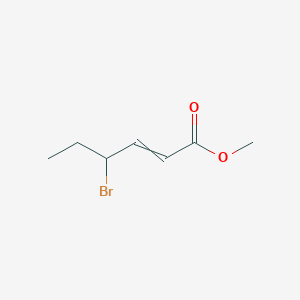
![Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-](/img/structure/B14366442.png)
![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
